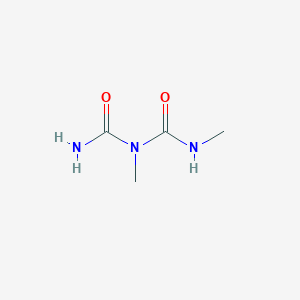![molecular formula C12H10N4OS B15096293 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves a multi-step process. One common method includes the condensation of arylpyruvic acids, thiosemicarbazide, and 2-bromoacetophenones in the presence of an ionic liquid catalyst such as N-methylpyrrolidone hydrosulfate ([Hnmp]HSO4). This green chemistry approach not only enhances the reaction efficiency but also allows for the recycling of the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazolo[3,2-b][1,2,4]triazin-7-one core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer’s disease
Medicine: Its inhibitory activity against acetylcholinesterase makes it a candidate for developing drugs to treat neurodegenerative diseases
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and catalysts
Mécanisme D'action
The primary mechanism of action of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in treating Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one: Known for its acetylcholinesterase inhibitory activity
7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives: These compounds share a similar core structure and exhibit various biological activities
Uniqueness
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one stands out due to its specific substitution pattern, which enhances its biological activity and makes it a more potent acetylcholinesterase inhibitor compared to its analogs .
Propriétés
Formule moléculaire |
C12H10N4OS |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
3-amino-6-benzyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C12H10N4OS/c13-10-7-18-12-14-11(17)9(15-16(10)12)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2 |
Clé InChI |
DLWLUESMRIWYHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NN3C(=CSC3=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-](/img/structure/B15096213.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096217.png)
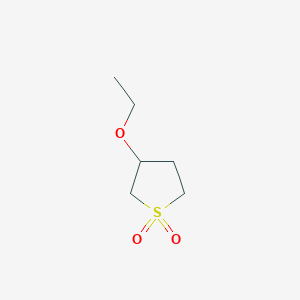
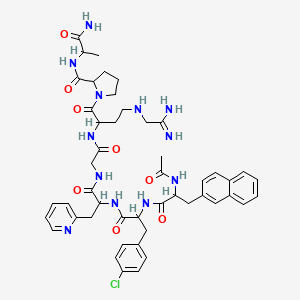
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B15096251.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)

![2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid](/img/structure/B15096262.png)
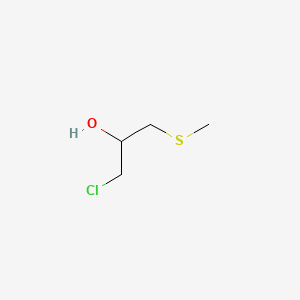
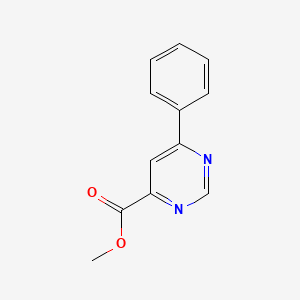
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)

